3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to significant changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial activity .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial effects .
Biochemical Analysis
Biochemical Properties
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group yields an amine .
Scientific Research Applications
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine
- 3-methyl-1-[1-(4-thienyl)ethyl]-1H-pyrazol-5-amine
- 3-methyl-1-[1-(3-furyl)ethyl]-1H-pyrazol-5-amine
Uniqueness
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
5-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-5-10(11)13(12-7)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVTWWAJUSXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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